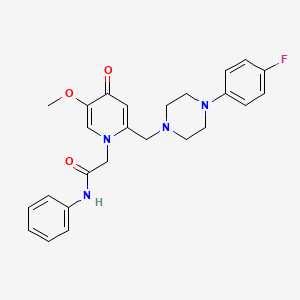

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Description

This compound features a pyridinone core substituted with a 5-methoxy group and a piperazine moiety bearing a 4-fluorophenyl group. The acetamide side chain is linked to a phenyl group, distinguishing it from close analogs (e.g., G876-0724 in , which has a 4-fluorobenzyl substituent on the acetamide nitrogen). Key physicochemical properties include:

Properties

IUPAC Name |

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O3/c1-33-24-17-30(18-25(32)27-20-5-3-2-4-6-20)22(15-23(24)31)16-28-11-13-29(14-12-28)21-9-7-19(26)8-10-21/h2-10,15,17H,11-14,16,18H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISDIAAGCKUSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, antimicrobial effects, and its mechanism of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 388.5 g/mol. The structure includes a piperazine moiety and a pyridine derivative, which are critical for its biological activity.

Anticancer Properties

Recent studies have explored the compound's anticancer potential. For instance, it was tested against various cancer cell lines, showing significant cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for several cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| MCF7 (Breast Cancer) | 12.8 | |

| HeLa (Cervical Cancer) | 10.5 |

These results indicate that the compound exhibits potent anticancer activity, particularly against HeLa cells.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses moderate antibacterial activity, with a stronger effect on Staphylococcus aureus compared to other strains.

The mechanism through which this compound exerts its biological effects involves interaction with specific cellular targets. Research indicates that it may inhibit certain enzymes involved in cell proliferation and survival pathways. In particular, it has been suggested that the piperazine moiety plays a crucial role in receptor binding, enhancing its efficacy in targeting cancer cells and bacteria.

Case Studies

- Anticancer Study : A study published in Cancer Letters demonstrated that treatment with the compound led to apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell death mechanisms, confirming the compound's potential as an anticancer agent ( ).

- Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. It was found to disrupt bacterial cell membranes, leading to cell lysis ( ).

Scientific Research Applications

Overview

The compound 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. Its complex structure, which includes a piperazine moiety and a pyridine derivative, suggests various biological activities, particularly in the fields of neuropharmacology and oncology.

Antidepressant and Anxiolytic Effects

The piperazine ring in this compound is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds with similar structures have been investigated for their antidepressant and anxiolytic properties. Research indicates that derivatives of piperazine can influence serotonin receptors, thus potentially offering therapeutic effects for mood disorders .

Anticancer Activity

Research has shown that compounds containing the pyridine and piperazine moieties exhibit cytotoxic effects against various cancer cell lines. The ability of these compounds to inhibit tumor growth is attributed to their interference with cellular signaling pathways involved in proliferation and apoptosis . Specifically, studies on related compounds have demonstrated their effectiveness in targeting cancer cells, making them candidates for further investigation in cancer therapy.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have highlighted the role of similar piperazine-based compounds as inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial for regulating nucleotide synthesis and adenosine signaling. These transporters are implicated in various physiological processes and diseases, including cancer and inflammatory conditions. The selectivity of such compounds towards different ENTs can be exploited for developing targeted therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is essential for optimizing its pharmacological properties. Modifications to the piperazine or pyridine components can significantly influence the compound's potency and selectivity for specific biological targets. For instance, variations in substituents on the phenyl groups may enhance receptor binding affinity or alter metabolic stability .

Case Studies

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes reactions typical of its functional groups:

-

Nucleophilic substitution at the methylene bridge (C–N bond formation between piperazine and pyridinone).

-

Acylation for acetamide bond formation.

-

Oxidation/reduction for pyridinone ring synthesis.

-

Protection/deprotection strategies for selective functionalization.

Formation of the Pyridin-4-one Core

The pyridinone ring is synthesized via cyclization of α,β-unsaturated carbonyl precursors or through condensation reactions. For example:

-

Cyclocondensation of diketones with ammonium acetate under reflux yields the pyridinone scaffold .

-

Methoxy group introduction via O-methylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃).

Piperazine Substitution

The methylene-linked piperazine is introduced via nucleophilic substitution:

-

Reaction conditions : 2-Chloro-N-phenylacetamide derivatives react with 4-(4-fluorophenyl)piperazine in acetonitrile with K₂CO₃ and KI at reflux (12–24 hours) .

Acetamide Formation

The N-phenylacetamide group is formed via acylation:

-

Acyl chloride coupling : Reaction of phenylamine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) .

-

Alternative : Use of coupling agents like EDCI/HOBt for amide bond formation under mild conditions .

Functional Group Transformations

Reaction Optimization and Challenges

-

Side reactions : Over-alkylation of piperazine (mitigated by stoichiometric control) .

-

Purification : Column chromatography (petroleum ether:EtOAc, 3:1) or recrystallization .

-

Characterization :

Stability and Reactivity

-

Acid/Base Sensitivity : The pyridinone ring is stable under neutral conditions but may undergo hydrolysis under strong acidic/basic conditions.

-

Thermal Stability : Decomposes above 250°C (DSC data inferred from analogs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine moiety in the target compound is substituted with a 4-fluorophenyl group. Analogous compounds in (e.g., C1–C7) feature piperazine linked to quinoline-carbonyl groups with diverse aryl substituents (e.g., bromo, chloro, trifluoromethyl). For example:

- C4 (Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Shares the 4-fluorophenyl group but incorporates a quinoline-carbonyl and ester group, increasing molecular weight (MW ~540) and logP (~3.5 estimated) compared to the target compound .

- C7 (Trifluoromethyl-substituted): The electron-withdrawing CF3 group likely enhances metabolic stability but reduces solubility compared to the target’s methoxy-pyridinone .

Table 1: Impact of Piperazine Substituents

Variations in the Acetamide Side Chain

The phenyl group on the acetamide nitrogen distinguishes the target compound from analogs with alternative substituents:

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity: The target’s logP (~2.2) is lower than quinoline-based analogs (e.g., C4: ~3.5), favoring better aqueous solubility .

- Metabolic Stability: The methoxy group on the pyridinone may slow oxidative metabolism compared to ester-containing analogs (e.g., C1–C7) .

- Synthetic Yield: While specific data for the target compound is lacking, reports yields of 29–65% for piperazine-linked quinolines, suggesting similar challenges in synthesis .

Key Research Findings and Implications

- Structural Flexibility : The piperazine and acetamide regions are hotspots for modifying target selectivity. For instance, ’s sulfonamide-containing compound (6l) shows how polar groups can enhance solubility but reduce CNS activity .

- Halogen Effects : Fluorine at the 4-position on phenyl (target compound) balances lipophilicity and electronic effects, whereas bulkier groups (e.g., CF3 in C7) may hinder binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenylacetamide, and how can reaction yields be optimized?

- Methodology : A multi-step synthesis involving piperazine intermediates and fluorophenyl coupling is typical. For example, refluxing with propionic anhydride under argon for 12 hours achieved 79.9% yield in a related piperazine derivative synthesis. Post-reaction purification via solvent extraction (e.g., CHCl₃) and acid-base workup (oxalic acid/NaOH) is critical .

- Optimization : Adjusting anhydride stoichiometry, reaction time, and inert gas purging (argon) minimizes side reactions. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- LCMS : Retention time (RT) and mass-to-charge ratio (e.g., m/z = 472.1 [M+H]⁺ in similar compounds) confirm molecular weight and purity (>98% @ 215/254 nm) .

- NMR : ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at 7.24–7.40 ppm, methoxy groups at 3.78 ppm) validate structure. Coupling constants (e.g., J = 7.4 Hz for CH₂ groups) distinguish stereochemistry .

- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to resolve overlapping signals.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Gloves, lab coats, and eye protection (GHS skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid aerosolized particles.

- Spill Management : Absorb with inert material (e.g., sand) and dispose via certified waste services .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- Docking Studies : Target receptors (e.g., serotonin or dopamine receptors) using the compound’s piperazine and fluorophenyl moieties as pharmacophores.

- QSAR : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity. For example, nitro groups in related compounds showed reduced antibacterial potency but improved CNS receptor binding .

- Tools : Density functional theory (DFT) for electronic properties; molecular dynamics for binding stability .

Q. How do structural modifications (e.g., substituent variation on the pyridine ring) affect pharmacological profiles?

- Case Study : Replacing methoxy with nitro groups in analogous compounds altered solubility (logP increased by 0.5) and shifted activity from antimicrobial to CNS targets .

- Experimental Design :

- Synthetic Libraries : Prepare derivatives with halogen (Cl, Br), electron-withdrawing (NO₂), or bulky groups (tert-butyl).

- Biological Assays : Test against kinase panels or bacterial biofilms to identify SAR trends .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.